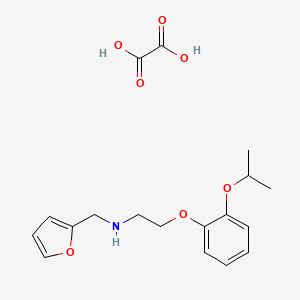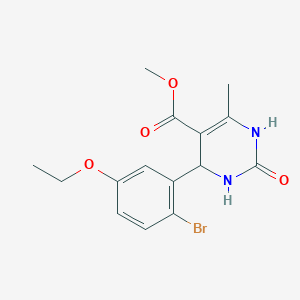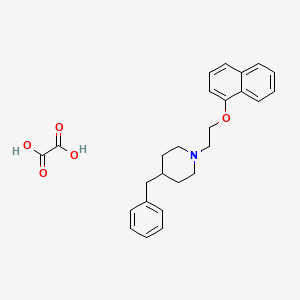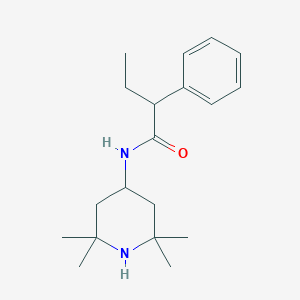![molecular formula C17H27NO6 B4005893 N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005893.png)
N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
概要
説明
N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid is a chemical compound that consists of a primary amine group attached to a butane chain, which is further connected to a phenoxy group substituted with an ethoxy group The compound is paired with oxalic acid, forming a salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine typically involves a multi-step process:
Formation of the phenoxy intermediate: The initial step involves the reaction of 3-ethoxyphenol with an appropriate halogenated propyl compound under basic conditions to form the 3-(3-ethoxyphenoxy)propyl intermediate.
Amine introduction: The intermediate is then reacted with butan-1-amine under controlled conditions to introduce the amine group.
Salt formation: Finally, the resulting amine compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the amine group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the phenoxy ring.
科学的研究の応用
N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, while the phenoxy group can participate in hydrophobic interactions and π-π stacking. These interactions influence the compound’s biological activity and its effects on molecular pathways.
類似化合物との比較
Similar Compounds
N-[3-(3-methoxyphenoxy)propyl]butan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
N-[3-(3-ethoxyphenoxy)propyl]pentan-1-amine: Similar structure but with a pentane chain instead of a butane chain.
N-[3-(3-ethoxyphenoxy)propyl]butan-2-amine: Similar structure but with the amine group attached to the second carbon of the butane chain.
Uniqueness
N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid is unique due to its specific combination of functional groups and the presence of the oxalic acid salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-3-5-10-16-11-7-12-18-15-9-6-8-14(13-15)17-4-2;3-1(4)2(5)6/h6,8-9,13,16H,3-5,7,10-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJKVHHRVMWUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC(=C1)OCC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Methoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4005814.png)

![N'-[2-[2-(3-bromophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005819.png)
![3-[4-(3-isopropyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4005827.png)

![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4005836.png)


![1-{2-[4-(benzyloxy)phenoxy]ethyl}piperidine oxalate](/img/structure/B4005852.png)
![2-methyl-5-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3,4-oxadiazole](/img/structure/B4005881.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4005885.png)
![N-[2-(3-methoxyphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4005886.png)
![N-(3-methoxypropyl)-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4005901.png)
![Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4005910.png)
